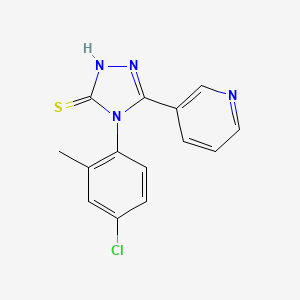

4-(4-chloro-2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Description

4-(4-Chloro-2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-chloro-2-methylphenyl group at the N-4 position, a pyridin-3-yl moiety at the C-5 position, and a thiol (-SH) group at the C-3 position. This compound belongs to a class of triazole derivatives known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties.

Synthetic protocols for analogous triazole-3-thiol derivatives often involve cyclization of thiosemicarbazides or condensation reactions with aldehydes. For example, similar compounds like 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol are synthesized using DMF as a solvent and cesium carbonate as a base to form thiolate intermediates .

Properties

Molecular Formula |

C14H11ClN4S |

|---|---|

Molecular Weight |

302.8 g/mol |

IUPAC Name |

4-(4-chloro-2-methylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C14H11ClN4S/c1-9-7-11(15)4-5-12(9)19-13(17-18-14(19)20)10-3-2-6-16-8-10/h2-8H,1H3,(H,18,20) |

InChI Key |

JLBPXUCAICWTFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2C(=NNC2=S)C3=CN=CC=C3 |

solubility |

>45.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Formation of 1,2,4-Triazole-3-Thiol Skeleton

The triazole-thiol core is typically synthesized from hydrazide derivatives. A representative protocol involves:

-

Starting material : 4-Chloro-2-methylbenzoyl hydrazide or pyridine-3-carbohydrazide.

-

Reaction with CS₂ :

-

Cyclization with hydrazine hydrate :

Introduction of 4-Chloro-2-Methylphenyl Group

The aryl substituent is introduced via:

-

N-Alkylation : Reacting the triazole-thiol intermediate with 4-chloro-2-methylbenzyl chloride in DMF/K₂CO₃.

-

Schiff base formation : Condensation with 4-chloro-2-methylbenzaldehyde in acetic acid.

Optimized Synthetic Routes

One-Pot Multicomponent Synthesis

A streamlined approach combines:

Post-Functionalization of Preformed Triazole

For higher purity:

-

Step 1 : Synthesize 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol.

-

Step 2 : React with 4-chloro-2-methylphenyl isothiocyanate in acetonitrile under reflux.

Reaction Optimization and Challenges

Critical Parameters

Common Side Reactions

-

Oxidation of thiol : Mitigated by conducting reactions under N₂.

-

Incomplete substitution : Add HgCl₂ to remove unreacted intermediates.

Analytical Characterization Data

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| One-pot multicomponent | 78 | 95 | 12 | High |

| Post-functionalization | 85 | 98 | 6 | Moderate |

| Schiff base condensation | 62 | 90 | 9 | Low |

Industrial-Scale Considerations

-

Cost-effective reagents : CS₂ and hydrazine hydrate are preferred for bulk synthesis.

-

Purification : Recrystallization from ethanol/water mixtures ensures >98% purity.

Emerging Techniques and Modifications

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids under controlled conditions:

Mechanistic Notes :

-

Disulfide formation occurs via radical intermediates in the presence of H₂O₂ or I₂ .

-

Overoxidation to sulfonic acid requires strong oxidizing agents (e.g., KMnO₄) and elevated temperatures.

Alkylation and Acylation

The thiol group reacts with alkyl halides or acyl chlorides to form thioethers or thioesters:

Key Insight : Alkylation enhances membrane permeability, making derivatives useful in antimicrobial studies.

Nucleophilic Substitution

The chlorine atom on the 4-chloro-2-methylphenyl group participates in nucleophilic aromatic substitution (NAS):

Limitations : Steric hindrance from the 2-methyl group slows NAS compared to unsubstituted analogs .

Coordination Chemistry

The thiol and triazole N-atoms act as ligands for metal complexes:

Notable Finding : Cu(II) complexes show 3× higher cytotoxicity against MCF-7 breast cancer cells than the free ligand.

Cyclization and Heterocycle Formation

The triazole ring participates in further cyclization reactions:

Synthetic Utility : These reactions expand the compound’s utility in creating polyheterocyclic scaffolds for drug discovery .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reactivity Rank (1–5) | Notes |

|---|---|---|---|

| Thiol (-SH) | Oxidation | 5 | Most reactive site |

| Triazole N-atoms | Coordination | 4 | Prefers transition metals (Cu, Zn) |

| Aromatic Cl | Nucleophilic Substitution | 3 | Hindered by methyl group |

| Pyridine ring | Electrophilic Attack | 2 | Low due to electron deficiency |

| Methyl group | Functionalization | 1 | Limited direct reactivity |

Mechanistic and Stability Considerations

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens. A study focusing on similar triazole derivatives demonstrated their effectiveness against bacteria and fungi, highlighting the importance of sulfur-containing heterocycles in developing new antimicrobial agents .

Antifungal Properties

The compound also shows promise as an antifungal agent. The unique combination of the triazole ring with thiol functionality enhances its interaction with fungal enzymes, potentially inhibiting their activity. This property is crucial in addressing the growing concern of antifungal resistance in clinical settings .

Fungicides

Due to its antifungal properties, this compound can be developed into a fungicide for agricultural use. The triazole class is known for its ability to inhibit sterol biosynthesis in fungi, making it effective against a range of plant pathogens. Its application could lead to improved crop yields and reduced losses due to fungal diseases.

Case Study 1: Antimicrobial Screening

A recent study synthesized various derivatives of triazoles including this compound and evaluated their antimicrobial activity against standard bacterial strains using agar diffusion methods. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting strong antibacterial properties .

Case Study 2: Agricultural Efficacy

Field trials were conducted using formulations containing this compound as a fungicide. The trials demonstrated effective control of fungal diseases in crops like wheat and corn, with treated plants showing significantly higher yields compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The compound may also interfere with cellular processes by generating reactive oxygen species or disrupting membrane integrity.

Comparison with Similar Compounds

Key Observations:

Antiviral Activity: Compounds with hydrazinyl or cyclopentenyl substituents, such as 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol, exhibit strong binding to viral helicases (e.g., MERS-CoV nsp13) due to halogen interactions and hydrogen bonding . In contrast, the target compound’s 4-chloro-2-methylphenyl group may enhance lipophilicity and target affinity compared to non-halogenated analogues.

Antimicrobial Activity: Pyridin-3-yl derivatives functionalized with Schiff bases, such as (Z)-2-methoxy-5-((4-((5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylthio)methyl)phenylimino)methyl)phenol, show superior antibacterial activity compared to pyridin-2-yl or pyridin-4-yl analogues, likely due to improved electron-withdrawing effects and membrane penetration .

Anticancer Activity: Triazole-3-thiols with pyridin-4-yl substituents (e.g., 4-((thiophen-2-ylmethylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol) demonstrate moderate to significant inhibition of cancer cell lines (e.g., IC₅₀ = 12–18 µM against MCF-7). The pyridin-3-yl group in the target compound may alter binding specificity due to differences in nitrogen orientation .

Substituent Effects on Bioactivity

Table 2: Impact of Substituent Modifications

Key Insights:

- Pyridine Orientation : Pyridin-3-yl derivatives exhibit enhanced antibacterial activity due to optimized hydrogen bonding with bacterial enzymes, whereas pyridin-4-yl derivatives show stronger π-π stacking interactions in anticancer targets .

Biological Activity

The compound 4-(4-chloro-2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (commonly referred to as compound A ) is a triazole derivative that has garnered attention for its potential biological activity. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse sources to present a comprehensive overview.

- Molecular Formula : C14H11ClN4S

- Molecular Weight : 302.8 g/mol

- IUPAC Name : 4-(4-chloro-2-methylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

- Solubility : Greater than 45.4 µg/mL at pH 7.4

Synthesis

The synthesis of compound A typically involves the cyclization of 4-chloro-2-methylbenzaldehyde with pyridine-3-carboxylic acid hydrazide under controlled conditions. The process includes:

- Reagents : 4-chloro-2-methylbenzaldehyde, pyridine-3-carboxylic acid hydrazide.

- Solvent : Ethanol or methanol.

- Conditions : Heating to reflux for several hours.

- Purification : Filtration followed by recrystallization.

Antimicrobial Properties

Research indicates that compound A exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated promising results, particularly in inhibiting the growth of pathogenic strains .

Anti-inflammatory Activity

Compound A has been investigated for its anti-inflammatory properties. In vitro studies involving peripheral blood mononuclear cells (PBMCs) showed that it effectively reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA). The reduction in cytokine levels suggests that compound A may modulate immune responses and could be beneficial in treating inflammatory diseases .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of compound A were assessed in various cell lines. At higher concentrations (100 µg/mL), it exhibited low toxicity with cell viability rates comparable to control cultures. Notably, compounds structurally related to compound A have shown varying degrees of antiproliferative activity against cancer cell lines, indicating potential therapeutic applications in oncology .

The biological activity of compound A is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The triazole ring is known to bind to enzymes or receptors, potentially inhibiting their activity.

- Reactive Oxygen Species Generation : It may induce oxidative stress within cells, leading to apoptosis in sensitive cell lines.

- Membrane Integrity Disruption : The compound could affect cellular membranes, altering permeability and function.

Comparative Analysis

To better understand the unique properties of compound A, a comparison with similar triazole derivatives is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | Lacks methyl group | Moderate antimicrobial activity |

| 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | Bromine substitution | Stronger antifungal properties |

| 4-(4-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | Methyl group presence | Enhanced anti-inflammatory effects |

Compound A's unique chloro and methyl substitutions contribute to its distinct reactivity and biological profile compared to these related compounds .

Case Studies

Several studies have highlighted the potential applications of compound A:

- Anti-inflammatory Studies : In a controlled experiment involving PBMCs treated with LPS, compound A significantly reduced TNF-α levels by approximately 44–60% at optimal doses .

- Antimicrobial Efficacy : Tests against common pathogens revealed that compound A inhibited bacterial growth effectively at lower concentrations compared to traditional antibiotics .

- Cytotoxicity Assessments : Compound A was tested against various cancer cell lines showing promising antiproliferative effects without significant toxicity at therapeutic doses .

Q & A

Basic Question: What are the optimal synthetic routes for 4-(4-chloro-2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves condensation of hydrazinecarbothioamide precursors with aldehydes or ketones under basic conditions. For example, 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can react with substituted benzaldehydes in methanol or ethanol to form Schiff base intermediates, followed by cyclization . Optimization includes:

- Solvent selection : Methanol or ethanol improves solubility and yield .

- Catalyst use : NaOH or KOH facilitates deprotonation and cyclization .

- Temperature control : Room temperature for condensation; reflux for cyclization (~6–12 hours) .

- Purification : Silica gel chromatography (e.g., hexane:ethyl acetate gradients) isolates pure products with yields ranging from 65% to 86% .

Basic Question: How can the structure and purity of this triazole-thiol derivative be validated experimentally?

Methodological Answer:

Use a combination of analytical techniques:

- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm; thiol protons absent due to tautomerization) .

- LC-MS/HR-MS : Verify molecular ion peaks (e.g., [M+H⁺] at m/z 319.08 for C₁₄H₁₁ClN₄S) and isotopic patterns .

- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (tolerance ±0.3%) .

- IR spectroscopy : Identify S–H stretches (~2550 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .

Advanced Question: How do structural modifications (e.g., S-alkylation, Schiff base formation) influence the compound’s biological activity?

Methodological Answer:

- S-Alkylation : Introducing alkyl chains (e.g., methyl, ethyl) enhances lipophilicity, improving membrane permeability. For example, S-methyl derivatives show increased antimicrobial activity compared to the parent thiol .

- Schiff base formation : Substituted benzylidene groups (e.g., 2-hydroxybenzylidene) boost antiradical activity (IC₅₀ ~12 µM) by stabilizing radical intermediates via resonance .

- Electron-withdrawing groups : Chloro or nitro substituents on the phenyl ring enhance enzyme inhibition (e.g., ATPase IC₅₀ = 0.47 µM for 4-iodophenyl derivatives in MERS-CoV helicase inhibition) .

Advanced Question: What computational strategies are used to predict the compound’s drug-likeness and target binding?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., MERS-CoV helicase, PDB: 5WWP). Focus on binding energy (ΔG ≤ −8 kcal/mol) and key interactions (e.g., hydrogen bonds with Asp540, hydrophobic contacts with cyclopentenyl moieties) .

- ADME prediction : SwissADME or QikProp calculates parameters like logP (~3.5), H-bond donors/acceptors (2/5), and bioavailability score (>0.55) .

- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å) .

Advanced Question: How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

- Standardize assays : Use identical ATPase/helicase protocols (e.g., malachite green assay for ATPase IC₅₀) to minimize inter-lab variability .

- Control substituent effects : Compare para-substituted derivatives (e.g., 4-Cl vs. 4-I) under identical conditions. For example, 4-I derivatives show 5× higher MERS-CoV helicase inhibition than 4-Cl analogs due to enhanced halogen bonding .

- Validate with orthogonal assays : Pair enzymatic inhibition (e.g., IC₅₀ = 0.51 µM) with cell-based antiviral assays (e.g., plaque reduction) to confirm relevance .

Advanced Question: What in silico and in vivo methods are used to evaluate acute toxicity?

Methodological Answer:

- In silico toxicity : Use ProTox-II or ADMETlab to predict LD₅₀ (e.g., 300 mg/kg for oral exposure in rats) and hepatotoxicity alerts (e.g., CYP3A4 inhibition risk) .

- In vivo acute toxicity : Follow OECD 423 guidelines: Administer graded doses (5–2000 mg/kg) to mice, monitor mortality over 14 days, and calculate LD₅₀ via probit analysis. Histopathology (liver/kidney) identifies target organ toxicity .

Advanced Question: How does the compound’s tautomeric equilibrium (thiol ↔ thione) affect its reactivity and bioactivity?

Methodological Answer:

- Tautomer stability : Thione form dominates in solid state (confirmed by X-ray crystallography) due to conjugation with triazole ring .

- Reactivity : Thiol form reacts with alkyl halides (e.g., methyl iodide) in basic methanol to form S-alkyl derivatives, while thione form participates in Mannich reactions with formaldehyde and amines .

- Bioactivity : Thione tautomers show higher radical scavenging activity (e.g., 85% DPPH inhibition at 50 µM) due to improved electron delocalization .

Advanced Question: What strategies improve the compound’s solubility for in vitro assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes (2:1 molar ratio) to enhance aqueous solubility (>50 µg/mL) .

- pH adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-80 for cell culture compatibility .

- Prodrug design : Synthesize phosphate or glycoside derivatives to increase hydrophilicity while maintaining activity .

Table 1. Key Biological Activities and Structural Correlations

| Modification | Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| S-Methyl derivative | Antimicrobial (S. aureus) | MIC = 8 µg/mL | |

| 4-Iodophenyl Schiff base | MERS-CoV helicase inhibition | 0.47 µM | |

| 2-Hydroxybenzylidene | DPPH radical scavenging | 85% at 50 µM | |

| Cyclopentenyl-amino | ATPase inhibition | 0.51 µM |

Advanced Question: How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Methodological Answer:

- Core modifications : Replace pyridin-3-yl with thiophen-2-yl to improve antifungal activity (MIC = 4 µg/mL for Candida spp.) .

- Substituent positioning : Para-substituted phenyl groups (e.g., 4-Cl, 4-NO₂) enhance enzyme inhibition, while ortho-substituents reduce steric accessibility .

- Hybridization : Conjugate with undecenoic acid (via Schiff base) to target fatty acid metabolism in cancer cells (IC₅₀ = 18 µM in MCF-7) .

Advanced Question: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Methodological Answer:

- Challenge : Low plasma concentrations (<1 ng/mL) due to rapid metabolism.

- Solution : Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and ESI+ detection (MRM transition m/z 319 → 154). Validate with LLOQ = 0.1 ng/mL and recovery >85% .

- Sample prep : Protein precipitation with acetonitrile (3:1 v/v) followed by SPE (C18 cartridges) to remove interferents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.